molecular formula C18H14N2O3 B2781959 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 210639-80-8

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2781959
CAS No.: 210639-80-8
M. Wt: 306.321
InChI Key: IRXKCJVEHBGBHZ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzimidazole and chromenone moieties in its structure suggests that it may exhibit a range of biological activities.

Mechanism of Action

Target of Action

The compound 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one belongs to the class of benzimidazole derivatives . Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The primary targets of benzimidazole derivatives are often dependent on the specific functional groups present in the molecule.

Mode of Action

The mode of action of benzimidazole derivatives is generally related to their ability to interact with biological macromolecules. For instance, some benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . This mechanism is often associated with the anticancer activity of these compounds.

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific structures and targets. For instance, some benzimidazole derivatives have been found to exhibit anticancer activities by affecting cell cycle progression, particularly causing G2/M phase arrest . .

Result of Action

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. For instance, benzimidazole derivatives that disrupt microtubule assembly can lead to cell cycle arrest and apoptosis, contributing to their anticancer activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core . . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction setups, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield chromenone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or chromenone rings, potentially enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one apart is the combination of both benzimidazole and chromenone moieties in a single molecule.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-10-7-11-16(8-15(10)21)23-9-12(17(11)22)18-19-13-5-3-4-6-14(13)20-18/h3-9,21H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXKCJVEHBGBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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